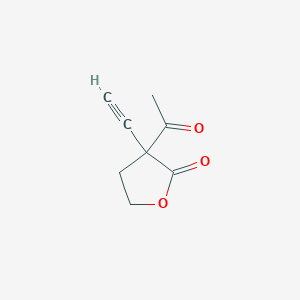
3-Acetyl-3-ethynyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-3-ethynyloxolan-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as AEOL 10150 and has been studied extensively for its potential applications in various fields, including medicine and industry. The purpose of
Wirkmechanismus
AEOL 10150 exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. It also activates the Nrf2 pathway, which is responsible for regulating antioxidant and detoxification responses in cells.
Biochemical and Physiological Effects
AEOL 10150 has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. It also has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AEOL 10150 has several advantages for use in lab experiments. It is stable, water-soluble, and has low toxicity. However, it is also relatively expensive and has limited availability, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of AEOL 10150. One area of research is the development of new synthetic methods to produce AEOL 10150 more efficiently and cost-effectively. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of AEOL 10150 and its effects on various cell types and tissues.
Synthesemethoden
The synthesis of AEOL 10150 involves the reaction of 2-bromo-2-methylpropionic acid with ethynylmagnesium bromide, followed by cyclization with dimethyl carbonate. The resulting product is then treated with acetic anhydride to yield AEOL 10150. This synthesis method has been optimized to produce high yields and purity of AEOL 10150.
Wissenschaftliche Forschungsanwendungen
AEOL 10150 has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including acute radiation syndrome, lung injury, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
127783-39-5 |
|---|---|
Produktname |
3-Acetyl-3-ethynyloxolan-2-one |
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
3-acetyl-3-ethynyloxolan-2-one |
InChI |
InChI=1S/C8H8O3/c1-3-8(6(2)9)4-5-11-7(8)10/h1H,4-5H2,2H3 |
InChI-Schlüssel |
ZQGXTGGVQDMHNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCOC1=O)C#C |
Kanonische SMILES |
CC(=O)C1(CCOC1=O)C#C |
Synonyme |
2(3H)-Furanone, 3-acetyl-3-ethynyldihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




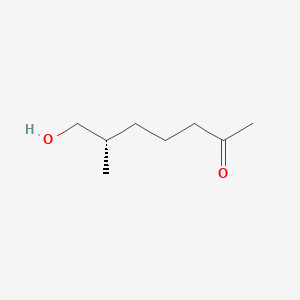
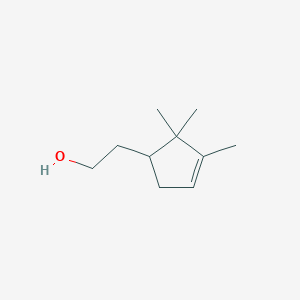

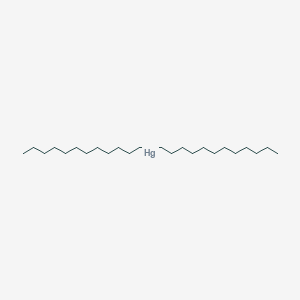
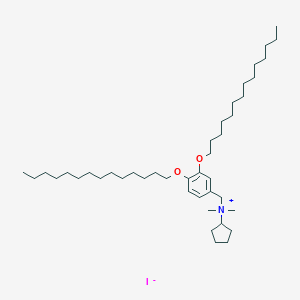
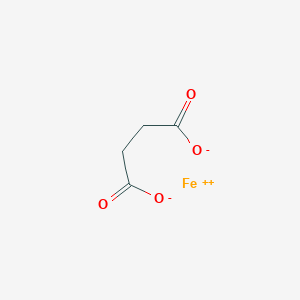
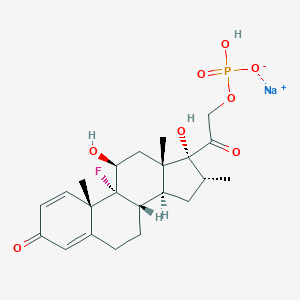

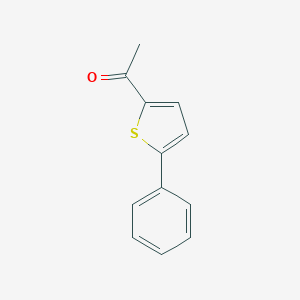

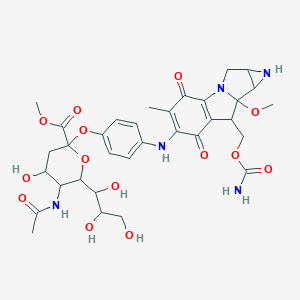
![Methyl 4-[2-[(2-nonylcyclopropyl)methyl]cyclopropyl]butanoate](/img/structure/B157819.png)
